molecular formula C21H23N3O6S B2463640 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide CAS No. 954614-78-9

4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide

Numéro de catalogue B2463640
Numéro CAS: 954614-78-9
Poids moléculaire: 445.49
Clé InChI: GSHWHNWUWASULX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Mécanisme D'action

4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide works by binding to the active site of the LSD1 enzyme, preventing it from carrying out its demethylase activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. (4)
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. (5) Additionally, this compound has been shown to inhibit cancer cell migration and invasion, which are key processes in the metastasis of cancer. (6)

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this enzyme without affecting other histone-modifying enzymes. (7) However, one limitation of using this compound is its relatively low potency compared to other LSD1 inhibitors. (8)

Orientations Futures

Future research on 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide could focus on improving its potency and selectivity, as well as investigating its potential applications in combination with other cancer treatments. Additionally, further studies on the biochemical and physiological effects of this compound could provide insights into its mechanism of action and potential therapeutic uses.
In conclusion, this compound is a promising small molecule inhibitor that has potential applications in cancer research. Its specificity for the LSD1 enzyme and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
References:
1. Zhang, X. et al. (2018). Discovery of a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1) as a potent anticancer agent. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3714-3719.
2. Schenk, T. et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605-611.
3. Mohammad, H. P. et al. (2015). A DNA hypomethylation signature predicts antitumor activity of LSD1 inhibitors in SCLC. Cancer Cell, 28(1), 57-69.
4. Lv, T. et al. (2012). Over-expression of LSD1 promotes proliferation, migration and invasion in non-small cell lung cancer. PLoS One, 7(4), e35065.
5. Zheng, Y. C. et al. (2014). Inhibition of LSD1 by Pargyline inhibited process of EMT and delayed progression of prostate cancer in vivo. Biochemical and Biophysical Research Communications, 450(1), 74-80.
6. Lv, T. et al. (2012). Over-expression of LSD1 promotes proliferation, migration and invasion in non-small cell lung cancer. PLoS One, 7(4), e35065.
7. Schenk, T. et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605-611.
8. Maiques-Diaz, A. et al. (2018). LSD1 inhibitors disrupt the GFI1 transcription repressor complex. Cell Reports, 23(2), 442-455.

Méthodes De Synthèse

The synthesis of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide involves several steps, including the reaction of 2-oxo-3-phenyloxazolidine-5-carboxylic acid with 4-(morpholinosulfonyl)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form. (1)

Applications De Recherche Scientifique

    Propriétés anticancéreuses

    Activité antibactérienne

    Effets anti-inflammatoires

    Potentiel neuroprotecteur

    Applications antivirales

    Biologie chimique et chimie médicinale

CAS: 1781241-37-9 MDL: MFCD28806002

Propriétés

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c25-20(22-14-18-15-24(21(26)30-18)17-4-2-1-3-5-17)16-6-8-19(9-7-16)31(27,28)23-10-12-29-13-11-23/h1-9,18H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHWHNWUWASULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.